- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation, Science China: Chemistry, 2021, 64(1), 17-21

Cas no 95-68-1 (2,4-dimethylaniline)

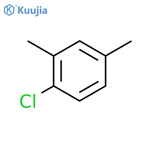

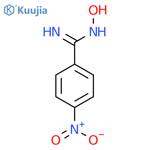

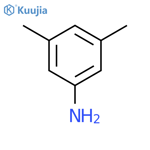

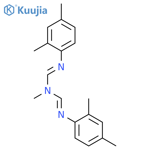

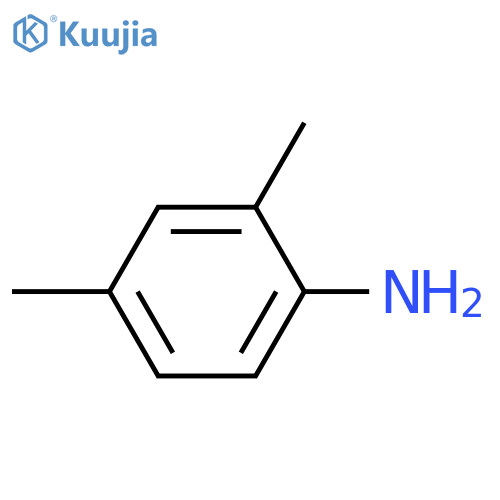

2,4-dimethylaniline structure

Nom du produit:2,4-dimethylaniline

Numéro CAS:95-68-1

Le MF:C8H11N

Mégawatts:121.179641962051

MDL:MFCD00007738

CID:34809

PubChem ID:7250

2,4-dimethylaniline Propriétés chimiques et physiques

Nom et identifiant

-

- 2,4-Dimethylbenzenamine

- 2,4-Xylidine

- 2,4-Dimethylaniline

- m-Xylidine

- 1-Amino-2,4-dimethylbenzene

- 2,4-Dimethyl aminobenzene

- 2,4-Dimethylbenzenamine (ACI)

- 2,4-Xylidine (8CI)

- 2,4-Dimethylphenylamine

- 2,4-Xylylamine

- 4-Amino-1,3-dimethylbenzene

- 4-Amino-1,3-xylene

- NSC 7640

- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)

- 2,4-dimethylaniline

-

- MDL: MFCD00007738

- Piscine à noyau: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3

- La clé Inchi: CZZZABOKJQXEBO-UHFFFAOYSA-N

- Sourire: NC1C(C)=CC(C)=CC=1

- BRN: 636243

Propriétés calculées

- Qualité précise: 121.08900

- Masse isotopique unique: 121.089

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 9

- Nombre de liaisons rotatives: 0

- Complexité: 90.6

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: Rien du tout

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 26A^2

Propriétés expérimentales

- Couleur / forme: Liquides huileux incolores [1]

- Dense: 0.98 g/mL at 25 °C(lit.)

- Point de fusion: −14.3 °C (lit.)

- Point d'ébullition: 218 °C(lit.)

- Point d'éclair: Température Fahrenheit: 208.4°f

Degrés Celsius: 98 ° C - Indice de réfraction: n20/D 1.558(lit.)

- Acidité alcalinité: 7 (22g/l, H2O, 20℃)

- Solubilité: 5g/l

- Coefficient de répartition de l'eau: 5 g/L (20 ºC)

- Stabilité / durée de conservation: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.

- Le PSA: 26.02000

- Le LogP: 2.46680

- Solubilité: Légèrement soluble dans l'eau, soluble dans l'éthanol, l'éther, le benzène et d'autres solvants organiques. [12]

- Merck: 10084

- Sensibilité: Sensible à la lumière

- Pression de vapeur: 0.16 mmHg ( 25 °C)

- FEMA: 3596

2,4-dimethylaniline Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Danger

- Description des dangers: H301,H311,H331,H373,H411

- Déclaration d'avertissement: P261,P273,P280,P301+P310,P311

- Numéro de transport des marchandises dangereuses:UN 1711 6.1/PG 2

- Wgk Allemagne:2

- Code de catégorie de danger: 23/24/25-33-51/53

- Instructions de sécurité: S28-S36/37-S45-S61-S28A

- Carte FOCA taille f:8

- RTECS:ZE8925000

-

Identification des marchandises dangereuses:

- Groupe d'emballage:II

- Catégorie d'emballage:II

- Terminologie du risque:R23/24/25; R33; R51/53

- Niveau de danger:6.1

- TSCA:Yes

- Limites d'explosion:1.1-7.0%(V)

- Conditions de stockage:room temp

- Durée de la sécurité:6.1

2,4-dimethylaniline Données douanières

- Code HS:2921419000

- Données douanières:

Code douanier chinois:

2921419000Résumé:

HS: 2921419000 sel d'aniline TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2921419000 aniline et ses sels. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

2,4-dimethylaniline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | STR00897-1MG |

2,4-Dimethylaniline |

95-68-1 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | STR00897-5MG |

2,4-Dimethylaniline |

95-68-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | STR00897-1g |

2,4-Dimethylaniline |

95-68-1 | >95% | 1g |

£20.00 | 2025-02-09 | |

| Life Chemicals | F2190-0463-0.5g |

"2,4-dimethylaniline" |

95-68-1 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |

2,4-dimethylaniline |

95-68-1 | 99% | 10l |

¥4094.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-500ml |

2,4-dimethylaniline |

95-68-1 | 99% | 500ml |

¥315 | 2024-07-19 | |

| TRC | X749690-25g |

2,4-Dimethylaniline(2,4-Xylidine) |

95-68-1 | 25g |

$80.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |

2,4-dimethylaniline |

95-68-1 | 99% | 20l |

¥5774.90 | 2023-09-03 | |

| TRC | X749690-50g |

2,4-Dimethylaniline(2,4-Xylidine) |

95-68-1 | 50g |

$91.00 | 2023-05-17 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-100ml |

2,4-dimethylaniline |

95-68-1 | 99% | 100ml |

¥94 | 2024-07-19 |

2,4-dimethylaniline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C

Référence

- Manganese Catalyzed Hydrogenation of Carbamates and Urea Derivatives, Journal of the American Chemical Society, 2019, 141(33), 12962-12966

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt

Référence

- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenes, New Journal of Chemistry, 2019, 43(44), 17383-17389

Méthode de production 4

Conditions de réaction

1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C

Référence

- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/Triethylamine, Advanced Synthesis & Catalysis, 2019, 361(16), 3800-3806

Méthode de production 5

Conditions de réaction

1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C

Référence

- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer Complex, ACS Catalysis, 2016, 6(6), 3665-3669

Méthode de production 6

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C

Référence

- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h

Référence

- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticles, New Journal of Chemistry, 2019, 43(2), 748-754

Méthode de production 8

Conditions de réaction

1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C

Référence

- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium, Chemical Science, 2019, 10(18), 4775-4781

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt

Référence

- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazoles, Journal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C

Référence

- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C

Référence

- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst, ACS Catalysis, 2018, 8(11), 10641-10648

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C

Référence

- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenes, Applied Catalysis, 2018, 559, 127-137

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C

Référence

- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenes, RSC Advances, 2018, 8(16), 8898-8909

Méthode de production 14

Conditions de réaction

1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C

Référence

- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Green Chemistry, 2021, 23(21), 8545-8553

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C

Référence

- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer Hydrogenation, European Journal of Organic Chemistry, 2018, 2018(2), 209-214

Méthode de production 16

Conditions de réaction

1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt

Référence

- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C

Référence

- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate, Molecular Catalysis, 2022, 531,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C

Référence

- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C

Référence

- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts, Green Chemistry, 2017, 19(3), 809-815

Méthode de production 20

Conditions de réaction

1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt

Référence

- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compounds, RSC Advances, 2015, 5(43), 34398-34414

Méthode de production 21

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Référence

- NaI/PPh3-Mediated Photochemical Reduction and Amination of Nitroarenes, Organic Letters, 2021, 23(14), 5349-5353

Méthode de production 22

Conditions de réaction

1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

Référence

- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934

Méthode de production 23

Conditions de réaction

1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C

Référence

- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy, Chemical Papers, 2019, 73(4), 965-975

Méthode de production 24

Conditions de réaction

1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C

Référence

- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines, Organic Letters, 2015, 17(23), 5836-5839

Méthode de production 25

Conditions de réaction

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C

Référence

- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction, RSC Advances, 2015, 5(103), 84574-84577

Méthode de production 26

Conditions de réaction

1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt

Référence

- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of Nitroarenes, Journal of Cluster Science, 2021, 32(4), 959-965

Méthode de production 27

Conditions de réaction

Référence

- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamides, Turkish Journal of Chemistry, 2018, 42(2), 401-417

Méthode de production 28

Conditions de réaction

1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Référence

- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Méthode de production 29

Conditions de réaction

Référence

- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agents, Pakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809

Méthode de production 30

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C

Référence

- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon, ChemCatChem, 2016, 8(8), 1485-1489

Méthode de production 31

Conditions de réaction

1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C

Référence

- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in Water, ChemPlusChem, 2015, 80(12), 1750-1759

Méthode de production 32

Conditions de réaction

1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium borohydride ; 7 h, 70 °C

1.2 Reagents: Sodium borohydride ; 7 h, 70 °C

Référence

- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in water, Cellulose (Dordrecht, 2018, 25(6), 3295-3305

Méthode de production 33

Conditions de réaction

1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C

Référence

- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen Source, Asian Journal of Organic Chemistry, 2015, 4(2), 141-144

Méthode de production 34

Conditions de réaction

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

Référence

- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source, Synthetic Communications, 2018, 48(19), 2475-2484

Méthode de production 35

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C

Référence

- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of Nitroarenes, ChemCatChem, 2017, 9(19), 3743-3751

Méthode de production 36

Conditions de réaction

Référence

- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),

Méthode de production 37

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt

Référence

- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes, RSC Advances, 2020, 10(60), 36741-36750

Méthode de production 38

Conditions de réaction

1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C

Référence

- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materials, Journal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53

Méthode de production 39

Conditions de réaction

Référence

- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivatives, Chemistry & Biology Interface, 2018, 8(1), 26-44

Méthode de production 40

Conditions de réaction

1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C

1.2 Reagents: Piperidine ; 12 h, 80 °C

1.2 Reagents: Piperidine ; 12 h, 80 °C

Référence

- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond Anodes, European Journal of Organic Chemistry, 2016, 2016(7), 1274-1278

2,4-dimethylaniline Raw materials

- N-(2,4-Dimethylphenyl)acetamide

- 1,3-Bis(2,4-dimethylphenyl)urea

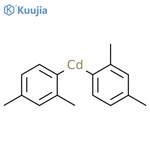

- Bis(2,4-dimethylphenyl)cadmium

- N-Hydroxy-4-nitrobenzimidamide

- Diazene,1,2-bis(2,4-dimethylphenyl)-

- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride

- 4-Chloro-m-xylene

- Amitraz

2,4-dimethylaniline Preparation Products

- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)

- 2,4-dimethylaniline (95-68-1)

- 3,5-Dimethylaniline (108-69-0)

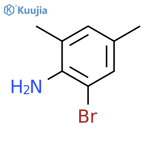

- 2-Bromo-4,6-dimethylaniline (41825-73-4)

- 2,6-Dimethylaniline (87-62-7)

- N-ethyl-2,4-dimethylaniline (1742-94-5)

- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)

2,4-dimethylaniline Fournisseurs

atkchemica

Membre gold

(CAS:95-68-1)2,4-dimethylaniline

Numéro de commande:CL12943

État des stocks:in Stock

Quantité:1g/5g/10g/100g

Pureté:95%+

Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:34

Prix ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

(CAS:95-68-1)

Numéro de commande:SFD2137

État des stocks:

Quantité:25KG,200KG,1000KG

Pureté:99%

Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:03

Prix ($):

2,4-dimethylaniline Littérature connexe

-

Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471

-

Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075

-

Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727

-

Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790

-

Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520

Classification associée

- Solvants et chimiques organiques Composés organiques benzoïdes Benzène et dérivés substitués méta-xylène

- Solvants et chimiques organiques Composés organiques benzoïdes Benzène et dérivés substitués xylènes méta-xylène

- Pesticides chimiques Pesticide ingrédients actifs Substances standard

- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides

95-68-1 (2,4-dimethylaniline) Produits connexes

- 367-21-5(3-Chloro-4-fluoroaniline)

- 87-17-2(Salicylanilide)

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 92-31-9(Toluidine Blue Indicator Solution)

- 101-21-3(Chlorpropham)

- 367-34-0(2,4,5-Trifluoroaniline)

- 99-88-7(4-Isopropylaniline)

- 99-97-8(4-Dimethylamino Toluene)

- 527-20-8(2,3,4,5,6-Pentachlorobenzeneamine)

- 538-51-2(N,1-diphenylmethanimine)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-68-1)2,4-Dimethyl aniline

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-68-1)2,4-Dimethyl aniline

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête